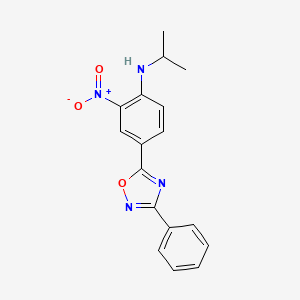
N-isopropyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isopropyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline, also known as INPOAN, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the nitroaniline family of compounds and has been found to have a range of biochemical and physiological effects. In
科学研究应用
N-isopropyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has been studied for a variety of scientific research applications. One of the primary areas of interest is in the field of fluorescent chemosensors. This compound has been found to be an excellent fluorescent probe for the detection of metal ions such as copper and iron. It has also been used as a fluorescent probe for the detection of amino acids, proteins, and nucleic acids. This compound has been found to have a high selectivity and sensitivity for these targets, making it a valuable tool for researchers in the field.
作用机制
The mechanism of action of N-isopropyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is not fully understood, but it is believed to involve the formation of a complex between the compound and the target molecule. This complex results in a change in the fluorescence properties of this compound, which can be detected using spectroscopic techniques. The exact nature of the complex that forms between this compound and the target molecule depends on the specific target and the conditions of the experiment.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to be cytotoxic to cancer cells in vitro, indicating its potential as a chemotherapeutic agent. This compound has also been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. Additionally, this compound has been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the primary advantages of N-isopropyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is its high selectivity and sensitivity for its target molecules. This makes it a valuable tool for researchers in the field of fluorescent chemosensors. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, there are also limitations to the use of this compound in lab experiments. For example, the complex formation between this compound and its target molecule may be affected by the presence of other molecules in the sample, leading to false positives or negatives. Additionally, the use of this compound in living systems may be limited by its potential toxicity and lack of specificity for certain targets.
未来方向
There are several potential future directions for research on N-isopropyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline. One area of interest is in the development of new fluorescent chemosensors based on the structure of this compound. Researchers may also investigate the potential use of this compound as a therapeutic agent for cancer, oxidative stress-related diseases, and inflammatory diseases. Additionally, there may be opportunities to modify the structure of this compound to improve its selectivity and sensitivity for specific targets. Overall, the potential applications of this compound in scientific research are vast, and further investigation is needed to fully understand its potential.
合成方法
The synthesis of N-isopropyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline involves the reaction of 2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline with isopropylamine. The reaction takes place in the presence of a catalyst and under controlled conditions. The resulting product is a yellow crystalline solid that is purified using a series of recrystallization steps. The synthesis of this compound has been optimized over time, and various modifications have been made to improve the yield and purity of the product.
属性
IUPAC Name |
2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-propan-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11(2)18-14-9-8-13(10-15(14)21(22)23)17-19-16(20-24-17)12-6-4-3-5-7-12/h3-11,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZIHACPGDSKNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
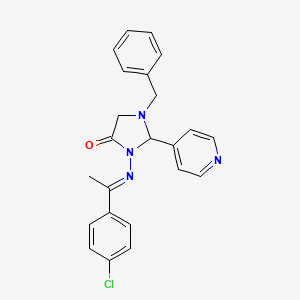

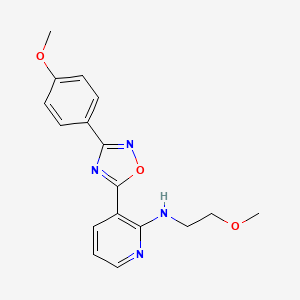
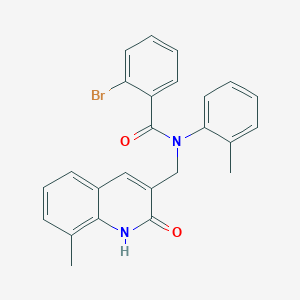
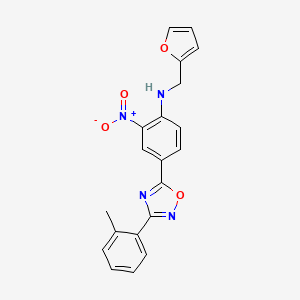
![3-(4-fluorophenyl)-N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707457.png)
![N,4-dimethyl-N-({N'-[(Z)-(2-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B7707459.png)
![1-[2-[(2,6-Dichlorophenyl)methylsulfanyl]ethyl]-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiourea](/img/structure/B7707462.png)

![1-(benzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide](/img/structure/B7707468.png)
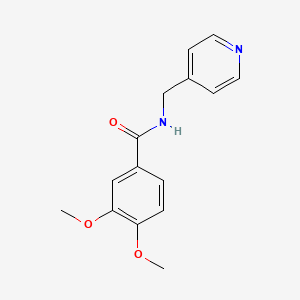
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7707481.png)
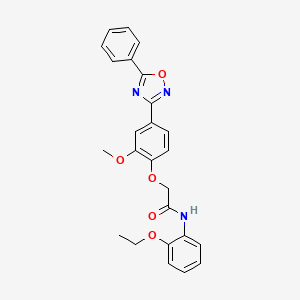
![2-(N-methylbenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7707496.png)
